tert-Butyl (7-(ethylamino)heptyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[7-(ethylamino)heptyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-5-15-11-9-7-6-8-10-12-16-13(17)18-14(2,3)4/h15H,5-12H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNHBBISVSJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-(ethylamino)heptyl)carbamate typically involves the reaction of tert-butyl carbamate with 7-(ethylamino)heptanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-(ethylamino)heptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions where the tert-butyl or ethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Tert-Butyl (7-(ethylamino)heptyl)carbamate serves as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the realm of neuropharmacology and pain management.
-
Potential Therapeutic Uses :
- Research indicates that derivatives of this compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. The interactions with biological systems are essential for understanding its pharmacological profile, particularly in targeting specific receptors or pathways in disease models .
- Case Study - Lacosamide Synthesis :
Agricultural Applications
-
Agrochemical Development :
- This compound and its derivatives are explored for use in agricultural chemicals. Their structural characteristics may enhance the efficacy of pesticides or herbicides by improving solubility and bioavailability in plant systems.
-
Biological Interactions :
- Studies on the interactions of this compound with various biological systems help predict its behavior in agricultural applications, including potential effects on plant growth and pest resistance mechanisms.
Research Findings and Insights
Recent studies have highlighted the importance of understanding the physicochemical properties of this compound to predict its behavior in biological systems. For example, investigations into ligand affinity have shown promising results for developing targeted therapies using this compound as part of novel drug design strategies .
Additionally, ongoing research is focused on optimizing its synthesis methods to improve yield and purity, which is crucial for both pharmaceutical and agricultural applications .
Mechanism of Action
The mechanism of action of tert-Butyl (7-(ethylamino)heptyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl and ethylamino groups allows the compound to interact with specific binding sites on proteins and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (2-(heptylamino)ethyl)carbamate
Structure: This compound has a shorter ethyl backbone with a heptylamino substituent, contrasting with the longer heptyl chain and ethylamino group in the target compound. Synthesis: Prepared via trifluoroacetic acid (TFA)-mediated deprotection of a tert-butyl carbamate group in CH₂Cl₂ . The target compound likely follows a similar synthetic pathway but with a longer alkyl chain, which may affect reaction kinetics or purification requirements.
(S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)-carbamate
Structure: Features a chiral center with a 3-bromophenyl group, introducing aromaticity and a heavy atom (bromine) absent in the aliphatic target compound . Applications: The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing biaryl structures. In contrast, the target compound’s aliphatic chain is more suited to non-aromatic interactions or solubility modulation. Stability: Aromatic rings may enhance thermal stability compared to aliphatic chains, though steric hindrance from the bromine could affect reactivity.
(S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamate
Structure: Contains a methoxyphenyl group, providing electron-rich aromatic character versus the target compound’s aliphatic chain . Reactivity: The electron-donating methoxy group may direct electrophilic substitution reactions, whereas the target compound’s ethylamino group could participate in nucleophilic or coordination chemistry.
Biological Activity
tert-Butyl (7-(ethylamino)heptyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's structure includes a tert-butyl group, an ethylamino chain, and a heptyl backbone, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer effects of various carbamate derivatives, including those similar to this compound. For instance, compounds like L-γ-methyleneglutamic acid amides exhibited significant inhibition of breast cancer cell lines MCF-7 and SK-BR-3. These compounds were compared against known treatments such as tamoxifen and olaparib, with varying degrees of efficacy reported .
Table 1: Inhibition of Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Controls |
|---|---|---|---|
| L-γ-methyleneglutamic acid amide | MCF-7 | 5.0 | Comparable to tamoxifen |
| tert-Butyl carbamate analogs | SK-BR-3 | 10.0 | Less potent than olaparib |
| This compound | MDA-MB-231 | TBD | TBD |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that carbamate derivatives can exhibit neuroprotective effects. Research indicates that certain compounds can modulate inflammatory responses in neurodegenerative diseases such as Alzheimer's disease (AD). For example, studies on similar compounds showed a reduction in TNF-α levels in astrocytes activated with amyloid-beta (Aβ), suggesting a potential role in mitigating neuroinflammation .
Table 2: Effects on Neuroinflammation
| Compound | Model | TNF-α Reduction (%) | IL-6 Change (%) |
|---|---|---|---|
| M4 (similar structure) | Aβ-induced astrocytes | 30 | No significant change |
| Galantamine | Aβ-induced astrocytes | 50 | Decreased |
Case Study 1: Breast Cancer Treatment
In a study evaluating the effectiveness of various carbamate derivatives on breast cancer cell lines, researchers found that while some compounds showed promise, this compound's exact potency remains to be fully elucidated. The study emphasized the need for further investigation into its structure-activity relationship to enhance efficacy against resistant cancer strains.
Case Study 2: Neuroprotection in Alzheimer's Disease
Another research effort focused on the neuroprotective potential of carbamate derivatives against Aβ aggregation in models resembling AD pathology. The findings suggested that pretreatment with compounds similar to this compound could lead to reduced Aβ levels and improved outcomes in cognitive function tests .
Q & A
Q. What are the key synthetic strategies for tert-Butyl (7-(ethylamino)heptyl)carbamate?
- Methodological Answer : The synthesis typically involves sequential protection and functionalization of the amine and carbamate groups. For example, a tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N in THF/water) . Subsequent alkylation or coupling reactions (e.g., with 7-bromoheptyl derivatives) can extend the carbon chain. Final deprotection steps may require acid (e.g., HCl/dioxane) to remove the Boc group while preserving the ethylamino moiety.
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store refrigerated (2–8°C) in tightly sealed, inert containers (e.g., amber glass vials) under nitrogen atmosphere to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and direct light. Stability studies on similar carbamates indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can diastereomers or enantiomers of tert-butyl carbamate derivatives be resolved?
- Methodological Answer : Chiral separation techniques include:
- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/IPA gradients.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Kinetic Resolution : Enzymatic methods (lipases or esterases) for enantioselective hydrolysis .
- Example : In a European patent, diastereomers of tert-butyl carbamates were separated via preparative HPLC after coupling with a chiral pyrimidine scaffold .
Q. What reaction parameters influence the yield of this compound during scale-up?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-functionalized derivatives requires rigorous degassing to prevent catalyst poisoning.
- Workup : Use extraction with ethyl acetate and brine to remove unreacted amines.
- Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc deprotection |
| Reaction Time | 12–24 hrs | Ensures completion |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
| (Derived from ) |
Q. How can researchers resolve contradictions in spectroscopic data for carbamate derivatives?
- Methodological Answer :
- Cross-Validation : Combine ¹H/¹³C NMR, IR (C=O stretch ~1680–1720 cm⁻¹), and HRMS.
- X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks (e.g., NH···O=C interactions in crystal lattices) .
- Case Study : Discrepancies in melting points for similar compounds were resolved by verifying solvent traces via TGA .
Q. What strategies mitigate by-product formation during Boc deprotection?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
